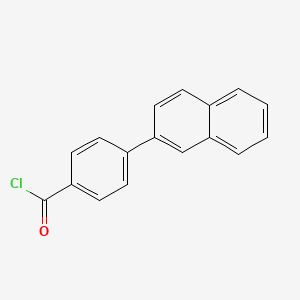
Adenosine, 2',3'-dideoxy-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2’,3’-dideoxy-N-ethyl-: is a modified nucleoside analog. It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which significantly alters its chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and molecular biology, due to its potential therapeutic applications and its role in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-dideoxy-N-ethyl- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The alkylation step involves the use of bromoethane or 3-bromopropanenitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of environmentally friendly and cost-effective reagents, as well as efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine, 2’,3’-dideoxy-N-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Adenosine, 2’,3’-dideoxy-N-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Wirkmechanismus
The mechanism of action of adenosine, 2’,3’-dideoxy-N-ethyl- involves its incorporation into nucleic acids, where it acts as a chain terminator. This is due to the absence of hydroxyl groups at the 2’ and 3’ positions, which prevents the formation of phosphodiester bonds necessary for nucleic acid elongation . This property makes it useful in antiviral therapies, as it can inhibit viral replication by terminating the synthesis of viral DNA.
Vergleich Mit ähnlichen Verbindungen
- 2’,3’-dideoxyadenosine
- 2’,3’-dideoxycytidine
- 2’,3’-dideoxyguanosine
- 2’,3’-dideoxyinosine
Comparison: Adenosine, 2’,3’-dideoxy-N-ethyl- is unique due to the presence of the ethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to other dideoxynucleosides, it may exhibit different levels of potency, stability, and bioavailability .
Eigenschaften
CAS-Nummer |
120503-35-7 |
|---|---|
Molekularformel |
C12H17N5O2 |
Molekulargewicht |
263.30 g/mol |
IUPAC-Name |
[(2S,5R)-5-[6-(ethylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-2-13-11-10-12(15-6-14-11)17(7-16-10)9-4-3-8(5-18)19-9/h6-9,18H,2-5H2,1H3,(H,13,14,15)/t8-,9+/m0/s1 |
InChI-Schlüssel |
NWYIHZNMQZMTPL-DTWKUNHWSA-N |
Isomerische SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO |
Kanonische SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)


![2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline](/img/structure/B11854288.png)





![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)

